

5-Methyl-1H-pyrrolo[2,3-c]pyridine molecular weight and formula

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Compound of Interest

Compound Name: 5-Methyl-1H-pyrrolo[2,3-c]pyridine

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In-Depth Technical Guide: 5-Methyl-1H-pyrrolo[2,3-c]pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **5-Methyl-1H-pyrrolo[2,3-c]pyridine**, a heterocyclic compound of interest in medicinal chemistry.

Core Molecular Data

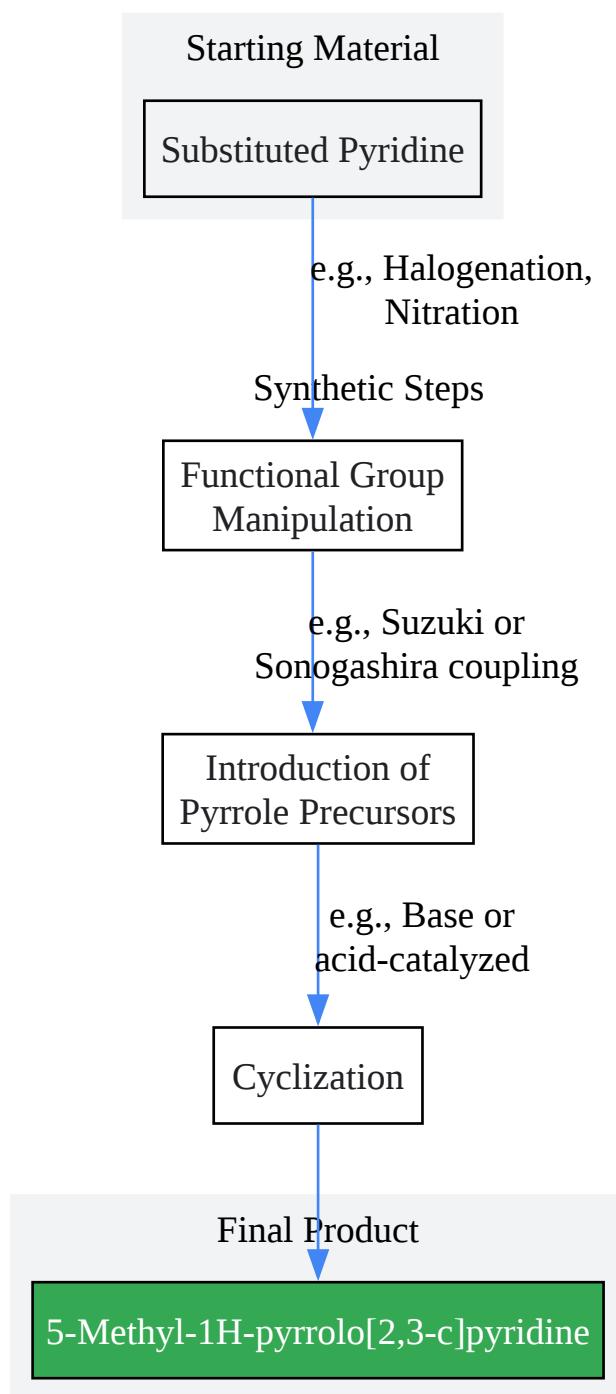
5-Methyl-1H-pyrrolo[2,3-c]pyridine, also known as 5-methyl-6-azaindole, is a structural isomer of methylated azaindoles. Its fundamental molecular characteristics are summarized below.

Property	Value
Molecular Formula	C ₈ H ₈ N ₂
Molecular Weight	132.16 g/mol
CAS Number	1260381-52-9

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-Methyl-1H-pyrrolo[2,3-c]pyridine** is not readily available in the reviewed literature, general synthetic strategies for the broader class of azaindoles can be adapted. One common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.

A potential synthetic workflow, based on established azaindole synthesis methodologies, is outlined below. This should be considered a conceptual pathway and would require optimization and experimental validation.



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Caption: Conceptual workflow for the synthesis of **5-Methyl-1H-pyrrolo[2,3-c]pyridine**.

Key Experimental Considerations:

- Starting Material Selection: A suitably substituted pyridine, such as a 3-amino-4-methylpyridine derivative, could serve as a viable starting point.
- Cyclization Strategy: Various methods for pyrrole ring formation can be explored, including the Fischer indole synthesis, Bartoli indole synthesis, or palladium-catalyzed cross-coupling reactions followed by cyclization. The choice of method will depend on the available starting materials and desired substitution patterns.
- Purification: Purification of the final product would likely involve standard techniques such as column chromatography, recrystallization, or distillation under reduced pressure.

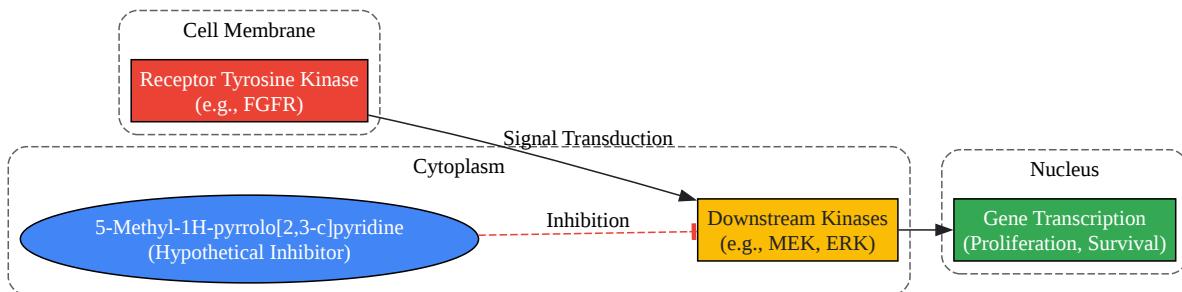
Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of **5-Methyl-1H-pyrrolo[2,3-c]pyridine** is limited in publicly available research. However, the broader class of pyrrolopyridines has attracted significant attention in drug discovery due to their ability to act as bioisosteres of indoles and interact with a variety of biological targets.

Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively investigated as inhibitors of several protein kinases, playing crucial roles in cell signaling pathways implicated in diseases such as cancer and inflammation.^[1] These include:

- Janus Kinases (JAKs): Inhibitors of JAK1 are being explored for the treatment of autoimmune diseases.
- Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is linked to various cancers.^[2]
- Cyclin-Dependent Kinases (CDKs): CDK inhibitors are a class of anticancer agents.
- Glycogen Synthase Kinase 3 β (GSK-3 β): This kinase is a target for neurodegenerative diseases like Alzheimer's.
- Phosphodiesterase 4B (PDE4B): PDE4B inhibitors have potential applications in treating inflammatory conditions.^[3]

Given the structural similarity, it is plausible that **5-Methyl-1H-pyrrolo[2,3-c]pyridine** could also exhibit activity as a kinase inhibitor. The diagram below illustrates a generalized kinase signaling pathway that is often targeted by pyrrolopyridine derivatives.



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Caption: Hypothetical inhibition of a kinase signaling pathway by **5-Methyl-1H-pyrrolo[2,3-c]pyridine**.

Further research, including enzymatic assays and cell-based screening, is necessary to elucidate the specific biological targets and mechanism of action of **5-Methyl-1H-pyrrolo[2,3-c]pyridine**. Its structural features suggest it is a promising scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition.

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